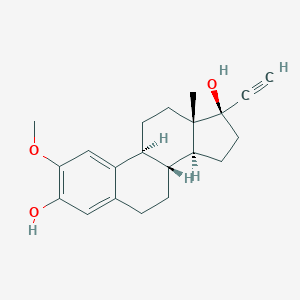

2-Methoxyethinyl estradiol

Description

Properties

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-18(22)19(24-3)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGDXTWZJCEVEB-PVHGPHFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945075 | |

| Record name | 2-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22415-44-7 | |

| Record name | 2-Methoxy-17α-ethynylestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22415-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethinyl estradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022415447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-3,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Ethynylation Reaction

The foundational step in ethinyl estradiol synthesis involves the introduction of an ethynyl group at the C17 position of the steroid nucleus. As detailed in CN103204891A, this is achieved via a two-step process:

-

Generation of Acetylene Potassium : Potassium hydroxide powder reacts with acetylene gas under controlled humidity (1–15% water content) and temperature (40–85°C) to form acetylene potassium, a reactive intermediate.

-

Ethynylation of Estrone : Acetylene potassium reacts with estrone in tetrahydrofuran (THF) and acetone at low temperatures (-5–10°C), followed by acidification, solvent removal, and purification via activated carbon decolorization.

For 2-methoxyethinyl estradiol, this ethynylation step would likely follow a similar protocol, with the methoxy group pre-introduced at the C2 position of the starting material (e.g., 2-methoxyestrone).

Methoxylation Strategies

The introduction of a methoxy group at the C2 position requires selective functionalization, which may involve:

-

Williamson Ether Synthesis : Reaction of a phenolic hydroxyl group at C2 with methyl iodide or dimethyl sulfate in the presence of a base.

-

Direct Methylation : Use of methanol under acidic or enzymatic conditions, though this approach risks over-methylation or side reactions.

Critical parameters include:

-

Temperature : Methylation reactions typically occur at 50–80°C to balance reactivity and selectivity.

-

Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or THF enhance nucleophilicity.

Proposed Synthesis of this compound

Stepwise Reaction Protocol

Step 1: Synthesis of 2-Methoxyestrone

-

Starting Material : Estrone (1.0 equiv) dissolved in anhydrous DMF.

-

Methylation : Add methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv).

-

Reaction Conditions : Stir at 60°C for 12 hours under nitrogen atmosphere.

-

Workup : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Step 2: Ethynylation of 2-Methoxyestrone

-

Acetylene Potassium Preparation : Follow CN103204891A’s method: React potassium hydroxide (1W) with acetylene gas (90–120V) at 40–85°C.

-

Coupling Reaction : Combine 2-methoxyestrone (1W) with acetylene potassium (7–10W) in THF (60–80V) and acetone (0.01–0.03V) at -5–10°C.

-

Purification : Acidify to pH 1–2, remove THF under reduced pressure, and recrystallize from methanol.

Reaction Optimization Data

Analytical Validation of Synthetic Products

High-Performance Liquid Chromatography (HPLC)

Stability Considerations

Formulation stability, as noted in WO2012120365A1, requires protection from oxidative degradation:

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethinyl estradiol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halides or amines in the presence of a suitable base.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

2-Methoxyethinyl estradiol has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other biologically active compounds.

Biology: Studied for its effects on cell proliferation, apoptosis, and angiogenesis.

Medicine: Investigated for its therapeutic potential in treating various cancers, including breast cancer, prostate cancer, and liver cancer.

Industry: Used in the development of drug delivery systems and as a component in pharmaceutical formulations.

Mechanism of Action

2-Methoxyethinyl estradiol exerts its effects through multiple mechanisms:

Microtubule Disruption: It disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis.

Inhibition of Angiogenesis: It prevents the formation of new blood vessels by inhibiting the activity of hypoxia-inducible factor 1-alpha and other angiogenic factors.

Stimulation of Apoptosis: It induces programmed cell death in cancer cells through the activation of apoptotic pathways.

Vasodilation: It acts as a vasodilator, relaxing blood vessels and improving blood flow.

Comparison with Similar Compounds

2-Hydroxyestradiol

- Structural Difference : Lacks the methoxy group at position 2; instead, it has a hydroxyl group.

- Mechanism : Acts as a prodrug for 2-Methoxyestradiol. Enzymatic methylation converts 2-Hydroxyestradiol into 2-Methoxyestradiol, enhancing antiproliferative activity .

- Efficacy : Lower direct antitumor activity compared to 2-Methoxyestradiol due to its metabolic dependency .

2-Fluoroethoxyestradiol

- Structural Difference : Fluorine atom replaces the methoxy group’s methyl in 2-Methoxyestradiol.

- Mechanism : Similar tubulin-binding activity but with altered pharmacokinetics. Fluorine enhances metabolic stability and bioavailability .

- Efficacy : Demonstrates comparable antiproliferative effects to 2-Methoxyestradiol in breast cancer cell lines, with improved resistance to enzymatic degradation .

Estradiol Valerate

- Structural Difference : Esterified form of estradiol with a valerate group at position 15.

- Mechanism : Functions as a synthetic estrogen for hormone replacement therapy (HRT). Unlike 2-Methoxyestradiol, it activates ERα/β, promoting endometrial proliferation .

- Clinical Use : Used in fertility treatments (e.g., frozen embryo transfer cycles) but associated with higher peak estradiol levels and clinical miscarriage rates compared to transdermal estradiol .

2-Methoxyestriol

- Structural Difference : An additional hydroxyl group at position 16 compared to 2-Methoxyestradiol.

- Its antitumor activity is less studied .

Table 1: Key Pharmacological Parameters

Mechanistic Differences in T-Cell Modulation

2-Methoxyestradiol uniquely inhibits store-operated Ca²⁺ entry (SOCE) in T-cells, suppressing immune activation. This contrasts with Ethinyl Estradiol, which lacks significant immunomodulatory effects .

Biological Activity

2-Methoxyethinyl estradiol (2-ME2) is a natural metabolite of estradiol, recognized for its diverse biological activities, particularly in cancer treatment and angiogenesis inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and case studies.

2-ME2 is the 2-methyl ether of 2-hydroxyestradiol, which is formed through the O-methylation of catechol estrogens by catechol-O-methyltransferase (COMT) . Unlike estradiol, 2-ME2 exhibits significantly lower affinity for estrogen receptors (ERs), approximately 2000-fold less than estradiol . This unique characteristic allows it to exert biological effects that are largely independent of traditional estrogen receptor pathways.

Mechanisms of Action:

- Antiangiogenic Activity: 2-ME2 inhibits the formation of new blood vessels (angiogenesis), which is crucial for tumor growth. This effect is mediated through apoptosis induction in endothelial cells .

- Antiproliferative Effects: It demonstrates potent apoptotic activity against various cancer cell lines, contributing to its potential as an anticancer agent .

- Microtubule Stabilization: The compound stabilizes microtubules by inhibiting the colchicine-binding site, disrupting mitotic spindle formation in rapidly dividing cells .

Antitumor Activity

Research has shown that 2-ME2 effectively reduces tumor growth in various models. For instance, a study highlighted its efficacy in preventing tumor formation in breast cancer cell lines and its ability to induce apoptosis in these cells .

Case Studies:

- A Phase I clinical trial involving 15 patients with breast cancer demonstrated significant pain reduction and decreased analgesic use with dosages ranging from 200 to 1000 mg/day, indicating its potential as a supportive treatment in cancer care .

- Another Phase II trial on hormone-refractory prostate cancer patients showed stabilization or decline in prostate-specific antigen (PSA) levels at doses of 400 and 1200 mg/day, suggesting its therapeutic potential in prostate cancer management .

Cardiovascular Effects

Beyond its anticancer properties, 2-ME2 has been noted for its cardioprotective effects. It inhibits vascular smooth muscle cell proliferation, which could be beneficial in preventing vascular diseases .

Comparative Biological Activity

The following table summarizes the biological activity of various estrogen metabolites compared to 2-ME2:

| Compound | ER Binding Affinity | Apoptotic Activity | Angiogenesis Inhibition |

|---|---|---|---|

| Estradiol | High | High | Low |

| 2-Hydroxyestradiol | Moderate | Moderate | Moderate |

| 2-Methoxyestradiol | Very Low | High | High |

| 4-Hydroxyestradiol | Moderate | Low | Low |

Q & A

Q. What safety precautions are essential for handling 2-Methoxyestradiol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, sealed goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is required for aerosol-prone procedures .

- Ventilation: Work in a fume hood or well-ventilated area to minimize inhalation risks .

- Spill Management: Use absorbent materials (e.g., vermiculite) for containment, and dispose of waste via hazardous waste protocols. Avoid environmental release due to extreme aquatic toxicity .

- First Aid: For skin contact, wash immediately with soap and water. For ingestion, seek medical attention without inducing vomiting .

Q. What synthetic routes are commonly used to prepare 2-Methoxyestradiol?

Methodological Answer:

- Bromination-Substitution: Brominate estradiol at the 2-position, followed by nucleophilic substitution using sodium methoxide and catalytic copper iodide .

- Protection-Deprotection: Protect estradiol’s hydroxyl groups (e.g., benzyl ethers), perform nitration/reduction, and introduce methoxy groups via diazonium salt substitution .

- Optimization: Reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., crown ethers) are critical for yield and purity .

Q. How can researchers accurately quantify 2-Methoxyestradiol in biological samples?

Methodological Answer:

- LC-MS/MS: Use reverse-phase chromatography with electrospray ionization (ESI+) and multiple reaction monitoring (MRM). Validate methods with ultrapure water to avoid contamination .

- Calibration: Include internal standards (e.g., deuterated estradiol) to correct for matrix effects. Dynamic range should cover expected concentrations (e.g., ng/L to µg/L) .

Q. What storage conditions ensure 2-Methoxyestradiol stability?

Methodological Answer:

Q. How should reproductive toxicity risks be mitigated during experimental design?

Methodological Answer:

- Exposure Limits: Follow ALARA (As Low As Reasonably Achievable) principles. For in vitro studies, use concentrations below reported teratogenic thresholds (e.g., <1 µM) .

- Workplace Protocols: Restrict access for pregnant researchers and enforce strict PPE compliance .

Advanced Research Questions

Q. How can conflicting data on 2-Methoxyestradiol’s genotoxicity and antitumor activity be reconciled?

Methodological Answer:

- Dose-Response Studies: Establish threshold concentrations where antiproliferative effects (e.g., mitotic arrest) dominate over genotoxicity. Use comet assays or γH2AX foci analysis to quantify DNA damage .

- Cell Line Selection: Compare outcomes in cancer vs. non-cancer models (e.g., MCF-7 vs. primary fibroblasts) to assess tissue-specific effects .

Q. What strategies improve 2-Methoxyestradiol’s bioavailability for in vivo studies?

Methodological Answer:

Q. How can analytical sensitivity be optimized for trace-level 2-Methoxyestradiol detection?

Methodological Answer:

Q. What experimental designs address 2-Methoxyestradiol’s environmental toxicity?

Methodological Answer:

- Waste Neutralization: Treat lab waste with activated carbon or enzymatic degradation before disposal. Monitor effluent via LC-MS to confirm compliance with EPA/DOT regulations .

- Aquatic Toxicity Assays: Use Daphnia magna or zebrafish embryos to quantify EC50 values and model ecosystem impacts .

Q. How do researchers validate 2-Methoxyestradiol’s mechanisms of action across conflicting studies?

Methodological Answer:

- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify pathways consistently modulated (e.g., tubulin destabilization, ROS generation) .

- Kinetic Modeling: Use computational tools (e.g., COPASI) to simulate dose-dependent effects on cell cycle progression and apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.